![molecular formula C16H21FN2O3S B7594254 N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)
N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide, also known as BMS-986177, is a novel small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of various diseases.
Mécanisme D'action
N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide is a potent inhibitor of several enzymes, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These enzymes play important roles in the immune system and are often dysregulated in various diseases. By inhibiting these enzymes, N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide can modulate immune responses and reduce inflammation.
Biochemical and Physiological Effects:
N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide has been shown to have potent anti-inflammatory effects in pre-clinical models. It can reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells. The compound has also been shown to have anti-tumor effects in several cancer models, possibly through its ability to inhibit angiogenesis and tumor cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide is its high potency and selectivity for its target enzymes. This makes it a valuable tool for studying the role of these enzymes in disease pathogenesis. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the development of N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. The compound has also shown promise in the treatment of certain types of cancer, such as lymphoma and leukemia. Further studies are needed to determine the optimal dosing and administration of the compound for these indications. Additionally, the development of more potent and selective inhibitors of BTK, ITK, and JAK3 may lead to the discovery of even more effective therapies for these diseases.
Méthodes De Synthèse
The synthesis of N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide involves several steps, starting with the reaction of 3-fluorophenylcyclobutanecarboxylic acid with pyrrolidine in the presence of a coupling agent. The resulting intermediate is then treated with methanesulfonyl chloride to give the final product. The synthesis has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide has been extensively studied in pre-clinical models for its potential therapeutic applications. It has shown efficacy in various disease models, including cancer, inflammation, and autoimmune diseases. The compound has been shown to inhibit the activity of several key enzymes and signaling pathways involved in disease progression.
Propriétés
IUPAC Name |
N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3S/c1-23(21,22)18-14-6-9-19(11-14)15(20)16(7-3-8-16)12-4-2-5-13(17)10-12/h2,4-5,10,14,18H,3,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEOVQRRGPJGTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCN(C1)C(=O)C2(CCC2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.